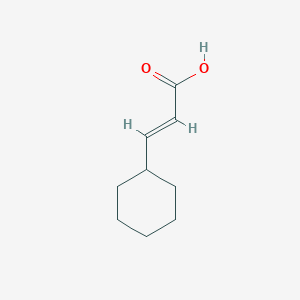

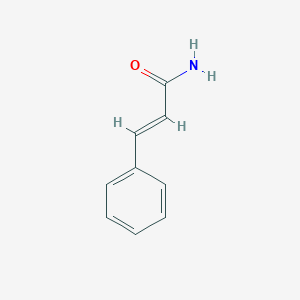

Cinnamamide

Vue d'ensemble

Description

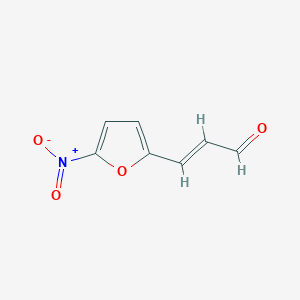

Cinnamamide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a natural organic acid in plants with high safety and a variety of pharmacological activities, such as antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . The molecular formula of Cinnamamide is C9H9NO .

Synthesis Analysis

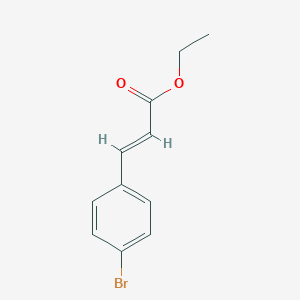

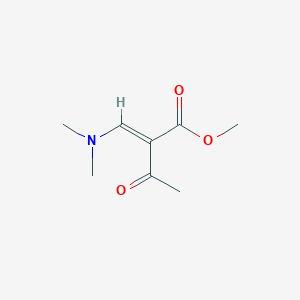

Cinnamamides can be synthesized from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

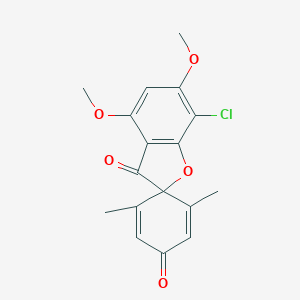

Molecular Structure Analysis

The molecular structure of Cinnamamide has been analyzed using various methods such as Three-Dimension Quantitative Structure-Activity Relationship Analysis . The structure of Cinnamamide is determined by single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Cinnamamides are synthesized from methyl cinnamates and phenylethylamines in a reaction catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied .

Physical And Chemical Properties Analysis

Cinnamamide has a molecular weight of 147.174 Da and a monoisotopic mass of 147.068420 Da . The density of Cinnamamide is 1.1±0.1 g/cm3 .

Applications De Recherche Scientifique

Enzyme-Catalyzed Synthesis Reactions

Cinnamamide derivatives have been explored for their potential in enzyme-catalyzed synthesis reactions. A study has developed a highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors. This method aims to improve the efficiency of traditional enzyme catalytic reactions .

Plant Systemic Functions

Cinnamamide is found in plant species, particularly in Cinnamomum zeylanicum, and is involved in many crucial systemic functions such as growth, development, reproduction, and defense in various plant species .

α-Glucosidase Inhibitory Activity

Cinnamamide derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. Molecular docking studies were carried out to estimate the binding poses of these derivatives on the active site of α-glucosidase, compute the binding energy, and elucidate the molecular interaction formed between cinnamamides and the active site residues of α-glucosidase .

Mécanisme D'action

Target of Action

Cinnamamide, a derivative of cinnamic acid, has been found to interact with several targets. For instance, it has been shown to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . Additionally, molecular docking simulations suggested that the most likely targets of cinnamamide in C. albicans were caHOS2 and caRPD3, while the most likely target in S. aureus was saFABH . In the context of α-glucosidase inhibitory activity, it has been found to interact with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 .

Mode of Action

Cinnamamide’s mode of action is primarily through its interaction with its targets. For instance, in the case of fungal infections, cinnamamide compounds directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell, leading to its death. In the context of α-glucosidase inhibitory activity, cinnamamide interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the activity of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion.

Biochemical Pathways

Cinnamamide affects several biochemical pathways. In the context of its antifungal activity, it disrupts the integrity of the fungal cell by interacting with ergosterol, a key component of the fungal cell membrane . This leads to cell death and the inhibition of fungal growth. In terms of its α-glucosidase inhibitory activity, cinnamamide inhibits the activity of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion . This inhibition can help control postprandial hyperglycemia, a key factor in the management of diabetes.

Pharmacokinetics

Some studies suggest that cinnamamide derivatives show acceptable physicochemical and pharmacokinetics characteristics with little toxicity This indicates their potential use as lead drug candidates

Result of Action

The result of cinnamamide’s action is primarily the inhibition of the growth of pathogenic fungi and bacteria , and the control of postprandial hyperglycemia in the context of diabetes management . By interacting with ergosterol in the fungal cell membrane, cinnamamide disrupts the integrity of the cell, leading to cell death . In terms of its α-glucosidase inhibitory activity, the inhibition of α-glucosidase activity can help control postprandial hyperglycemia .

Action Environment

The action of cinnamamide can be influenced by various environmental factors. For instance, the synthesis of cinnamamide derivatives has been shown to be highly efficient under certain conditions, such as a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 minutes These conditions can influence the efficacy and stability of cinnamamide

Safety and Hazards

Propriétés

IUPAC Name |

(E)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEJMQOBVMLION-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060739, DTXSID901035045 | |

| Record name | 2-Propenamide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-Phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnamamide | |

CAS RN |

22031-64-7, 621-79-4 | |

| Record name | trans-Cinnamamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22031-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamamide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cinnamamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CINNAMAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-Phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-Cinnamamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMAMIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0JET56H7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

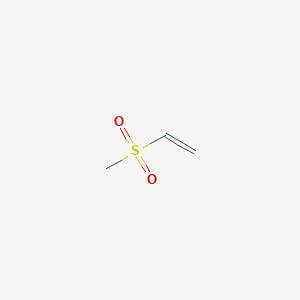

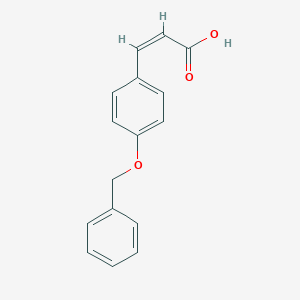

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cinnamamide interact with its target to exert its biological effects?

A1: Cinnamamide derivatives exhibit a variety of biological activities, depending on their structure and the target in question. For instance, certain cinnamamides act as tyrosine-specific protein kinase inhibitors []. These compounds bind to the kinase domain, hindering phosphorylation processes crucial for cell signaling. Other cinnamamides, such as (E)-3-(4-hydroxyphenyl)-N-phenylethyl acrylamide (NCT) and N-trans-coumaroyltyramine (NCPA), demonstrate anti-inflammatory effects by suppressing the production of IL-4 in CD4+ cells, crucial for mediating allergic responses [].

Q2: Can you provide an example of a cinnamamide derivative targeting a specific protein and its downstream effects?

A2: A recent study discovered that N-(9H-carbazol-2-yl)cinnamamide (KS-2), a novel N-arylcinnamamide, significantly enhances erythroblast enucleation, a critical step in red blood cell maturation []. KS-2 achieves this by activating p53, a tumor suppressor protein known to regulate cell cycle progression, leading to accelerated cell cycle exit in late-stage erythroblasts [].

Q3: What is the molecular formula and weight of cinnamamide?

A3: The molecular formula of cinnamamide is C9H9NO, and its molecular weight is 147.17 g/mol.

Q4: What spectroscopic data is available to characterize cinnamamide?

A4: Cinnamamide and its derivatives are commonly characterized using various spectroscopic techniques, including:

- Infrared (IR) spectroscopy: IR spectra reveal characteristic absorption bands corresponding to functional groups such as N-H stretching, C=O stretching (amide), C=C stretching (aromatic and alkene), and C-N stretching [, ].

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide detailed information about the structure, including the presence and arrangement of hydrogen and carbon atoms, respectively [, , ].

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, aiding in structural elucidation [].

Q5: How does the performance and application of cinnamamide vary under different conditions?

A5: The stability and performance of cinnamamide formulations are significantly influenced by environmental factors. For instance, cinnamamide's efficacy as an avian repellent in protecting oilseed rape crops was limited by its poor persistence on leaves, particularly under rain and freezing conditions []. This highlights the need for appropriate formulation strategies to enhance its weather resistance.

Q6: Are there any known catalytic applications of cinnamamide or its derivatives?

A6: While cinnamamide itself is not typically used as a catalyst, its unique structure makes it a valuable building block in the synthesis of various compounds, some of which may exhibit catalytic properties.

Q7: How is computational chemistry employed in cinnamamide research?

A7: Computational chemistry plays a crucial role in understanding the structure-activity relationships of cinnamamide derivatives. For example, Quantitative Structure-Activity Relationship (QSAR) studies utilize molecular descriptors, such as partition coefficients (logP), Hammett constants, and steric parameters (e.g., molar refractivity), to develop predictive models for biological activity []. These models guide the design of novel cinnamamides with improved potency and selectivity.

Q8: How do modifications to the cinnamamide structure impact its activity?

A8: Structural modifications significantly influence the biological activity of cinnamamide derivatives:

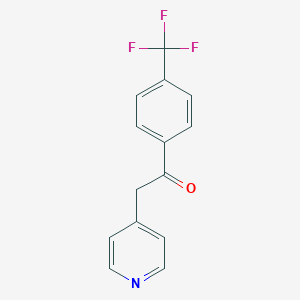

- Substitution on the aromatic rings: Introducing electron-donating or electron-withdrawing groups on the aromatic rings of cinnamamide can alter its electronic properties and, consequently, its binding affinity to target proteins. For example, studies on trifluoromethyl-substituted cinnamamides revealed that para- and meta-substitutions enhanced anticonvulsant activity compared to ortho-substitution, highlighting the influence of electronic effects [].

- Amide group modifications: The nature of the amide substituent can also impact activity. Research on cinnamamide derivatives as α-glucosidase inhibitors demonstrated that increasing the bulkiness or chain length of the amine substituent decreased inhibitory activity, suggesting steric hindrance at the binding site [].

Q9: What are some strategies for improving the stability, solubility, or bioavailability of cinnamamide?

A9: Enhancing the stability and bioavailability of cinnamamide is crucial for its practical applications, particularly in drug development and agriculture. Strategies include:

- Formulation optimization: This involves incorporating excipients, such as stickers in pesticide formulations, to improve adhesion to target surfaces and enhance resistance to environmental degradation [].

- Encapsulation techniques: Encapsulating cinnamamide within nanoparticles or microspheres can protect it from degradation, control its release, and improve its delivery to target sites [].

Q10: Has cinnamamide been evaluated in clinical trials for any specific therapeutic application?

A10: While preclinical studies have shown promise for cinnamamide derivatives in various therapeutic areas, such as epilepsy and inflammation, clinical trials are limited. More research is needed to translate these preclinical findings into clinical applications.

Q11: What analytical methods are commonly used for the characterization and quantification of cinnamamide?

A11: Various analytical techniques are employed to characterize and quantify cinnamamide, including:

- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify cinnamamide and its derivatives in complex mixtures [].

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for analyzing volatile compounds, such as those found in plant extracts containing cinnamamide [].

Q12: Are there viable alternatives or substitutes for cinnamamide in its various applications?

A12: The search for alternatives to cinnamamide, particularly in applications like pest control, is ongoing. Comparative studies evaluating the efficacy, cost, and environmental impact of potential substitutes are crucial for identifying suitable replacements.

Q13: What are some significant milestones in cinnamamide research?

A13: Key milestones in cinnamamide research include:

- Early studies recognizing the avian and mammalian repellent properties of cinnamamide, paving the way for its potential use in agriculture [].

- Discovery of cinnamamide derivatives exhibiting anticonvulsant activity, opening avenues for developing novel epilepsy treatments [, ].

Q14: How does cinnamamide research intersect with other scientific disciplines?

A14: Cinnamamide research is inherently interdisciplinary, drawing upon expertise from diverse fields such as:

- Medicinal Chemistry: Synthesis and evaluation of novel cinnamamide derivatives with enhanced pharmacological properties [, ].

- Pharmacology: Understanding the mechanism of action, pharmacokinetics, and pharmacodynamics of cinnamamide-based drugs [].

- Agricultural Science: Developing and optimizing cinnamamide formulations for pest control and crop protection [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B151975.png)